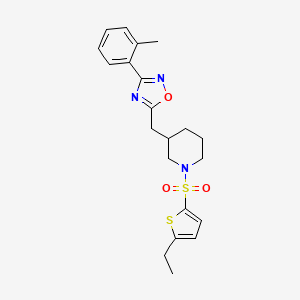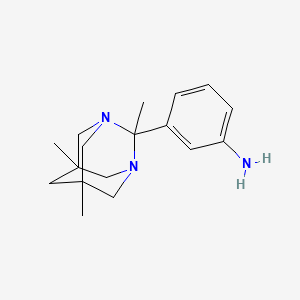
2-(2-Nitrophenoxy)butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(2-Nitrophenoxy)butanoic acid” is a chemical compound with the molecular formula C10H11NO5 and a molecular weight of 225.2 . It is used in proteomics research .
Molecular Structure Analysis
The InChI code for “2-(2-Nitrophenoxy)butanoic acid” is1S/C10H11NO5/c1-2-8(10(12)13)16-9-6-4-3-5-7(9)11(14)15/h3-6,8H,2H2,1H3,(H,12,13) . This indicates the presence of a butanoic acid group attached to a nitrophenoxy group.
Applications De Recherche Scientifique
Photoresponsive Drug Carriers
A study demonstrated the use of a photolabile derivative, 4-(4-(1-hydroxyethyl)-2-methoxy-5-nitrophenoxy)butyric acid (HMNB), to create photoresponsive nanogels. These nanogels, when used with hyaluronate, could effectively cage and release antitumor drugs upon photoactivation, significantly improving tumor-cell-killing efficacy under local light irradiation (Park et al., 2013).
Nuclear Waste Solvent Extraction
Another study explored the use of a compound structurally similar to 2-(2-Nitrophenoxy)butanoic acid, known as Cs-7SB, in the extraction of cesium and strontium from nuclear waste solutions. This study focused on understanding the radiation-chemical robustness of Cs-7SB, revealing its susceptibility to nitration and providing insights into the design of more effective extraction systems (Swancutt et al., 2011).
Synthetic Methodology Improvement
Research has also been conducted on improving the synthesis of 2-(2-nitrophenoxy) acetic acid, a compound closely related to 2-(2-Nitrophenoxy)butanoic acid. The study provided a new method with advantages such as convenience, mild reaction conditions, and cost-effectiveness, suitable for industrial processes (Dian, 2012).
Lipophilicity Studies
There's also significant research on the lipophilicity of nitrophenols, which is essential for understanding the behavior of compounds like 2-(2-Nitrophenoxy)butanoic acid in various environments. This study helps in predicting how such compounds might interact with biological systems or environments (Abraham et al., 2000).
Antifungal and Herbicidal Activities
Furthermore, studies have been conducted on derivatives of phenoxy butanoic acids, revealing interesting properties like antifungal activity, as seen in the 2-[(1-oxyl-2,2,6,6-tetramethylpiperidin-4-yl)oxy]butanoic acid. This research provides insights into the potential of similar compounds in agricultural and pharmaceutical applications (Zakrzewski & Krawczyk, 2014).
Safety and Hazards
Propriétés
IUPAC Name |
2-(2-nitrophenoxy)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO5/c1-2-8(10(12)13)16-9-6-4-3-5-7(9)11(14)15/h3-6,8H,2H2,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZJNECLYYSXWTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)OC1=CC=CC=C1[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

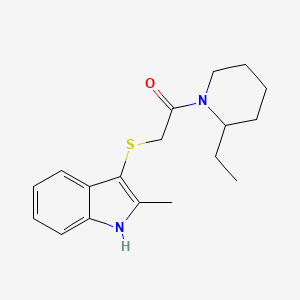

![2-{[4-(4-Fluorophenyl)piperazin-1-yl]carbonyl}indolizine](/img/structure/B2664871.png)
![Methyl 6-[[(2-chloroacetyl)amino]methyl]-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B2664872.png)
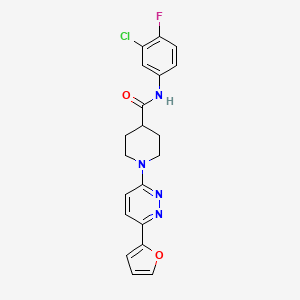
![N-(5-(5-chlorothiophene-2-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)tetrahydrofuran-2-carboxamide](/img/structure/B2664877.png)
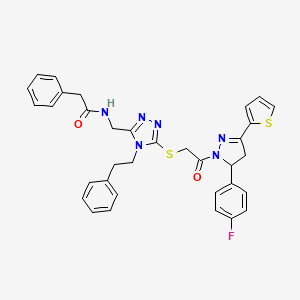
![2-[(4-oxo-3-prop-2-enyl-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]-N-propylacetamide](/img/structure/B2664882.png)
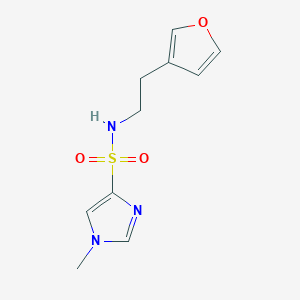

![1-[(1,3-Thiazol-2-yl)amino]cyclohexane-1-carboxylic acid](/img/structure/B2664885.png)
![2-[(3-Chlorophenyl)methyl]-6-phenyl-5-(1-piperidinyl)-3-pyridazinone](/img/structure/B2664886.png)
